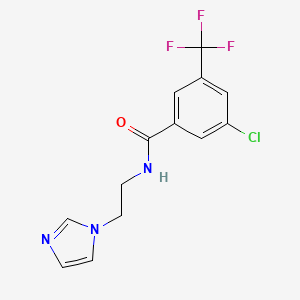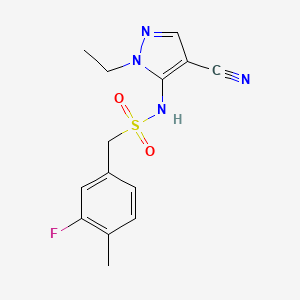
3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme HIF-1α, which plays a crucial role in the regulation of cellular responses to hypoxia.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide involves the inhibition of the hydroxylation of HIF-1α by the enzyme prolyl hydroxylase domain-containing protein 2 (PHD2). Inhibition of PHD2 leads to the stabilization of HIF-1α, which then translocates to the nucleus and activates the expression of genes involved in cellular responses to hypoxia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide have been extensively studied. Inhibition of HIF-1α by 3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide has been shown to decrease angiogenesis, cell proliferation, and metastasis in cancer cells. It also has a protective effect on the heart during ischemia-reperfusion injury and reduces brain damage in stroke.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide in lab experiments include its potency and specificity as an inhibitor of HIF-1α. It has also been shown to have low toxicity and good pharmacokinetic properties. However, its limitations include its high cost and the need for specialized equipment for its synthesis and purification.
Orientations Futures
For the use of 3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide include its application in the treatment of other diseases such as pulmonary hypertension, chronic obstructive pulmonary disease, and diabetic retinopathy. It can also be used in combination with other drugs to enhance their therapeutic effects. Further research is needed to optimize its pharmacokinetic properties and reduce its cost of synthesis.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide involves the reaction of 3-chloro-5-(trifluoromethyl)benzoic acid with 2-imidazol-1-ylethylamine. The reaction is carried out in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain a white solid.
Applications De Recherche Scientifique
3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide has been extensively used in scientific research as a potent inhibitor of HIF-1α. HIF-1α is a transcription factor that regulates the expression of genes involved in cellular responses to hypoxia. Inhibition of HIF-1α by 3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide has been shown to have therapeutic potential in various diseases such as cancer, ischemic heart disease, and stroke.
Propriétés
IUPAC Name |
3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3O/c14-11-6-9(5-10(7-11)13(15,16)17)12(21)19-2-4-20-3-1-18-8-20/h1,3,5-8H,2,4H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFORMVBXNBZAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCNC(=O)C2=CC(=CC(=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Methoxypropylsulfanylmethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7633263.png)
![3-[(dimethylamino)methyl]-N-[1-(4-propan-2-ylsulfanylphenyl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7633268.png)

![3-[(dimethylamino)methyl]-N-[1-(4-ethylsulfanylphenyl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7633282.png)
![6-Methyl-3-[(1-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one](/img/structure/B7633285.png)
![3-[(dimethylamino)methyl]-N-[2-(1-ethylbenzimidazol-2-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7633286.png)


![N-(cyclopropylmethyl)-4-(dimethylamino)-N-[(4-hydroxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7633314.png)
![3-[(dimethylamino)methyl]-N-(1-oxaspiro[5.5]undecan-4-yl)pyrrolidine-1-carboxamide](/img/structure/B7633320.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide](/img/structure/B7633321.png)
![6-Methyl-3-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7633325.png)
![1-[[1-(1-Benzofuran-3-ylmethyl)pyrrolidin-2-yl]methyl]imidazole](/img/structure/B7633332.png)
![[4-Amino-1-(6,7-dimethylquinazolin-4-yl)piperidin-4-yl]methanol](/img/structure/B7633349.png)